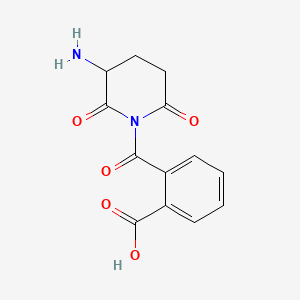
o-Carboxybenzoyl-glutamic acid imide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Carboxybenzoyl-glutamic acid imide is a useful research compound. Its molecular formula is C13H12N2O5 and its molecular weight is 276.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Table 1: Synthesis Conditions for CBG
| Condition | Optimal Value |
|---|---|
| pH | < 5 |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
Anti-inflammatory Properties
CBG has shown promising anti-inflammatory effects, similar to those observed with thalidomide—a compound known for its anti-inflammatory and immunomodulatory properties. Studies indicate that CBG can inhibit pro-inflammatory cytokines, potentially making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease .
Antitumor Activity
Research has indicated that CBG may possess antitumor properties. In vitro studies have demonstrated that CBG can inhibit tumor cell proliferation, particularly in multiple myeloma models. The mechanism appears to involve the downregulation of growth factors critical for tumor survival .
Metabolite Formation and Pharmacokinetics
The pharmacokinetics of CBG and its metabolites have been investigated in various studies. For instance, thalidomide's metabolites, including those derived from CBG, have been analyzed to understand their therapeutic roles better. It was found that certain metabolites might be responsible for the drug's efficacy in treating multiple myeloma .
Case Study 1: Thalidomide Metabolite Analysis
A study conducted on multiple myeloma patients undergoing thalidomide therapy revealed significant differences in metabolite profiles compared to animal models. The presence of CBG metabolites was noted, suggesting a potential role in therapeutic outcomes .
Case Study 2: In Vitro Antitumor Activity
In vitro assays using human cancer cell lines demonstrated that CBG could inhibit cell growth by inducing apoptosis. The study highlighted its potential as an adjunct therapy in cancer treatment protocols .
Propriétés
Numéro CAS |
40548-80-9 |
|---|---|
Formule moléculaire |
C13H12N2O5 |
Poids moléculaire |
276.24 g/mol |
Nom IUPAC |
2-(3-amino-2,6-dioxopiperidine-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C13H12N2O5/c14-9-5-6-10(16)15(12(9)18)11(17)7-3-1-2-4-8(7)13(19)20/h1-4,9H,5-6,14H2,(H,19,20) |
Clé InChI |
NIZCRYTXVSHZNS-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C(=O)C1N)C(=O)C2=CC=CC=C2C(=O)O |
SMILES canonique |
C1CC(=O)N(C(=O)C1N)C(=O)C2=CC=CC=C2C(=O)O |
Key on ui other cas no. |
65121-68-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















